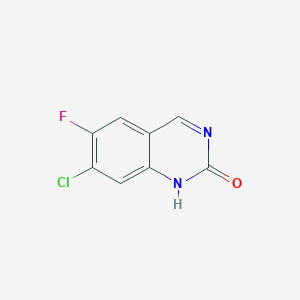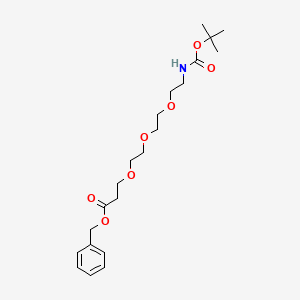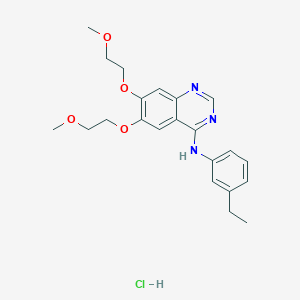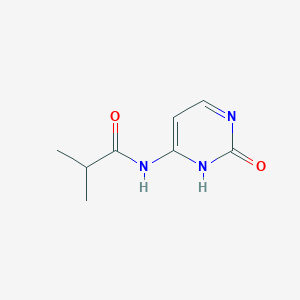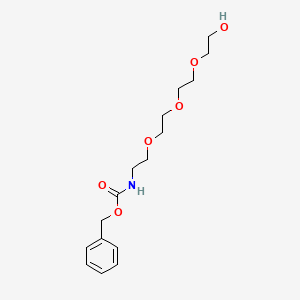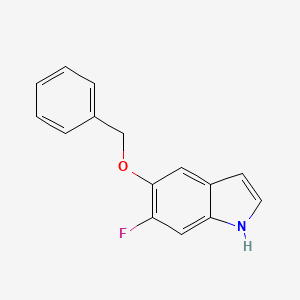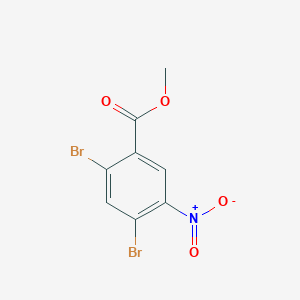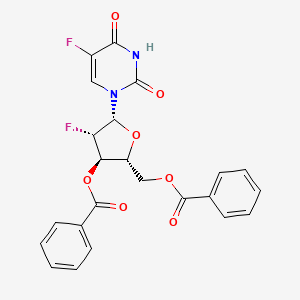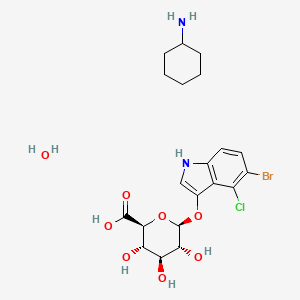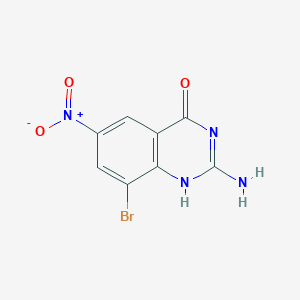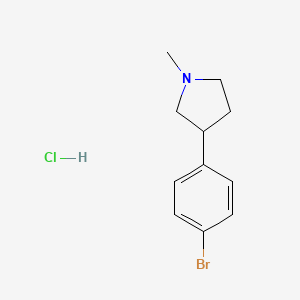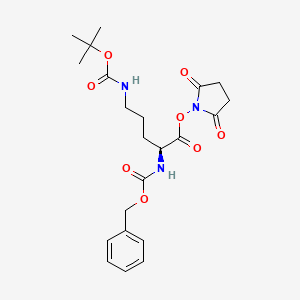
Z-L-Orn(boc)-osu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-L-Ornithine (tert-butoxycarbonyl)-N-hydroxysuccinimide ester: is a chemical compound used primarily in peptide synthesis. It is a derivative of ornithine, an amino acid, and is protected by a benzyloxycarbonyl (Z) group and a tert-butoxycarbonyl (Boc) group. The N-hydroxysuccinimide (NHS) ester is a reactive group that facilitates the coupling of the compound to other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with L-ornithine, which is protected at the alpha-amino group with a benzyloxycarbonyl (Z) group.
Protection of the Delta-Amino Group: The delta-amino group of L-ornithine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Activation of the Carboxyl Group: The carboxyl group of the protected L-ornithine is activated by converting it to an N-hydroxysuccinimide ester using N-hydroxysuccinimide (NHS) and a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: The industrial production of Z-L-Ornithine (tert-butoxycarbonyl)-N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The NHS ester group is highly reactive and can undergo nucleophilic substitution reactions with amines to form amide bonds.
Deprotection Reactions: The Z and Boc protecting groups can be removed under acidic or basic conditions, respectively.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Deprotection: Z group removal is achieved using hydrogenation with palladium on carbon (Pd/C) in the presence of hydrogen gas. Boc group removal is done using trifluoroacetic acid (TFA) in dichloromethane.
Major Products:
Amide Bonds: Formed when the NHS ester reacts with amines.
Free Ornithine: Obtained after deprotection of the Z and Boc groups.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Bioconjugation: Facilitates the attachment of peptides to other molecules, such as fluorescent dyes or drugs.
Biology:
Protein Engineering: Used in the modification of proteins to study their structure and function.
Enzyme Inhibition: Acts as a substrate or inhibitor in enzyme assays.
Medicine:
Drug Development: Used in the synthesis of peptide-based drugs and prodrugs.
Diagnostic Tools: Incorporated into diagnostic assays for detecting specific biomolecules.
Industry:
Biotechnology: Employed in the production of recombinant proteins and antibodies.
Pharmaceuticals: Used in the large-scale synthesis of therapeutic peptides.
Mechanism of Action
Molecular Targets and Pathways:
Amide Bond Formation: The NHS ester reacts with amines to form stable amide bonds, which are crucial in peptide synthesis.
Deprotection: The removal of Z and Boc groups exposes the functional groups of ornithine, allowing it to participate in further chemical reactions.
Comparison with Similar Compounds
Z-L-Lysine (tert-butoxycarbonyl)-N-hydroxysuccinimide ester: Similar structure but with lysine instead of ornithine.
Z-L-Arginine (tert-butoxycarbonyl)-N-hydroxysuccinimide ester: Similar structure but with arginine instead of ornithine.
Uniqueness:
Specificity: Z-L-Ornithine (tert-butoxycarbonyl)-N-hydroxysuccinimide ester is unique in its ability to selectively react with amines, making it highly useful in targeted peptide synthesis.
Versatility: The presence of both Z and Boc protecting groups allows for selective deprotection and functionalization, providing greater control in synthetic processes.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O8/c1-22(2,3)32-20(29)23-13-7-10-16(19(28)33-25-17(26)11-12-18(25)27)24-21(30)31-14-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,23,29)(H,24,30)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMMOSLRYWQTJQ-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Dibenzo[f,h]quinazolin-2(1H)-one](/img/structure/B8132430.png)
